3-Nitro-alpha-(para-tolyl)cinnamonitrile
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Overview
Description
3-Nitro-alpha-(para-tolyl)cinnamonitrile is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of a nitro group, a para-tolyl group, and a cinnamonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-alpha-(para-tolyl)cinnamonitrile typically involves the condensation of 3-nitrobenzaldehyde with para-tolylacetonitrile in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the base used can be sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-alpha-(para-tolyl)cinnamonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Reduction: 3-Amino-alpha-(para-tolyl)cinnamonitrile.
Oxidation: Corresponding oxides of the compound.
Substitution: Nitro or halogen-substituted derivatives of the compound.
Scientific Research Applications
3-Nitro-alpha-(para-tolyl)cinnamonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-alpha-(para-tolyl)cinnamonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- 2-Chloro-alpha-(4-nitrophenyl)cinnamonitrile
- Alpha-(4-nitrophenyl)cinnamonitrile
- 4-Ethoxy-alpha-(4-nitrophenyl)cinnamonitrile
- Alpha-(3-chlorophenyl)cinnamonitrile
- 3,4-Dimethoxy-alpha-(para-tolyl)cinnamonitrile
Comparison: 3-Nitro-alpha-(para-tolyl)cinnamonitrile is unique due to the presence of both a nitro group and a para-tolyl group, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-5-7-14(8-6-12)15(11-17)9-13-3-2-4-16(10-13)18(19)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJARSYRNWSUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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